REACTION_CXSMILES
|
[Br:1][CH:2]([C:4]([CH2:9][OH:10])([CH2:7][OH:8])[CH2:5][OH:6])O.[CH2:11](OC(OCC)OCC)C.C(O)C>>[Br:1][CH2:2][C:4]12[CH2:9][O:10][CH:11]([O:8][CH2:7]1)[O:6][CH2:5]2
|
Name
|
Monobromopentaerythritol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(O)C(CO)(CO)CO
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(OCC)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a side arm
|
Type
|
DISTILLATION
|
Details
|
to distill out
|
Type
|
ADDITION
|
Details
|
Then about 100 ml dioctyl phthalate and a trace of anhydrous p-toluenesulfonic acid are added
|
Type
|
TEMPERATURE
|
Details
|
Under vacuum the mixture is heated to about 140°-150° C
|
Type
|
CUSTOM
|
Details
|
Periodically the collected crystals are removed from the cold finger
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
BrCC12COC(OC1)OC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |